n-(3-Bromophenyl)-3-oxobutanamide
Overview
Description
N-(3-Bromophenyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Toxicity Assessment : N-(3-Bromophenyl)-3-oxobutanamide derivatives have been evaluated for their toxicity using human lymphocytes and mitochondria. It was found that low concentrations (50-500μM) were not remarkably toxic, but higher concentrations exhibited toxicity. This research is crucial for understanding the safety profile of these compounds in medical applications (Razzaghi-Asl et al., 2017).
Structural Analysis : Studies on N-aryl-2-chloro-3-oxobutanamides have revealed that these compounds form intermolecular hydrogen bonds in the solid state, which are disrupted in solution. This structural information is significant for designing compounds with desired chemical properties (Frohberg et al., 2002).
Synthetic Applications : N-Propenyl-3-oxobutanamides have been used in the manganese(III)-induced oxidative intramolecular cyclization to produce various bicyclic compounds. This synthetic method is useful for creating complex molecular structures (Asahi & Nishino, 2009).
Anticancer Activities : Certain bromophenol derivatives, including those related to this compound, have shown promising anticancer activities. These compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential in cancer therapy (Guo et al., 2018).
Chemical Synthesis and Selectivity : The rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides have been studied, showing high regio- and enantioselectivity. This research is vital for the development of precise synthetic methods in organic chemistry (Zigterman et al., 2007).
Formation of Pyridin-2-one Derivatives : The reaction of 3-oxobutanamide with certain compounds leads to the formation of new di-, tetra-, and hexahydropyridin-2-one derivatives. This research provides insights into the synthesis of complex heterocyclic compounds (O'Callaghan et al., 1997).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (egfr), which is closely associated with malignant progression of tumors .
Result of Action
Compounds with similar structures have been shown to exhibit anti-angiogenesis and antitumor activities .
Action Environment
The success of sm coupling, a reaction in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
N-(3-bromophenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQFOIHPOUSQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976321 | |
Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61579-06-4, 6085-25-2 | |
Record name | 61579-06-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-bromophenyl)-3-oxobutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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